Umckalin

Description

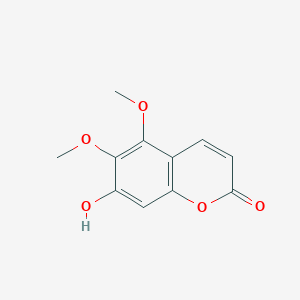

isolated from Pelargonium sidoides; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-5,6-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-10-6-3-4-9(13)16-8(6)5-7(12)11(10)15-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBPETFXQYSHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC2=C1C=CC(=O)O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195665 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43053-62-9 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043053629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Umckalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Umckalin's Mechanism of Action on Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umckalin, a key bioactive coumarin derivative isolated from the roots of Pelargonium sidoides, has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on macrophages, a critical cell type in the innate immune system. By elucidating its impact on key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development. The primary mechanism of action involves the suppression of pro-inflammatory responses in activated macrophages through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Core Mechanism of Action: Inhibition of Pro-inflammatory Mediator and Cytokine Production

This compound exerts its anti-inflammatory effects on macrophages by significantly reducing the production of key inflammatory molecules upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria. In experimental models using RAW 264.7 macrophage cells, this compound has been shown to dose-dependently decrease the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Furthermore, it effectively curtails the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1]

This reduction in inflammatory output is a direct consequence of this compound's ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1]

Quantitative Data Summary

The inhibitory effects of this compound on the production of inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages are summarized below.

| Inflammatory Mediator/Cytokine | This compound Concentration (µM) | Inhibition (%) vs. LPS-stimulated control | Reference |

| Nitric Oxide (NO) | 75 | Significant Reduction | [1] |

| 150 | Significant Reduction | [1] | |

| 300 | Significant Reduction | [1] | |

| Prostaglandin E2 (PGE2) | 75 | Significant Reduction | [1] |

| 150 | Significant Reduction | [1] | |

| 300 | Significant Reduction | [1] | |

| Tumor Necrosis Factor-alpha (TNF-α) | 75 | Significant Reduction | [1] |

| 150 | Significant Reduction | [1] | |

| 300 | Significant Reduction | [1] | |

| Interleukin-6 (IL-6) | 75 | Significant Reduction | [1] |

| 150 | Significant Reduction | [1] | |

| 300 | Significant Reduction | [1] | |

| Interleukin-1 beta (IL-1β) | 75 | Significant Reduction | [1] |

| 150 | Significant Reduction | [1] | |

| 300 | Significant Reduction | [1] |

| Protein Expression | This compound Concentration (µM) | Inhibition (%) vs. LPS-stimulated control | Reference |

| iNOS | 72.5 | Significant Reduction | [1] |

| 150 | Significant Reduction | [1] | |

| 300 | Significant Reduction | [1] | |

| COX-2 | 72.5 | Significant Reduction | [1] |

| 150 | Significant Reduction | [1] | |

| 300 | Significant Reduction | [1] |

Modulation of Intracellular Signaling Pathways

The primary molecular target of this compound in macrophages is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of the inflammatory response.[1]

Inhibition of MAPK Phosphorylation

Upon stimulation with LPS, macrophages activate the MAPK cascade, leading to the phosphorylation and activation of key kinases: c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). This compound has been demonstrated to significantly inhibit the LPS-induced phosphorylation of all three of these MAPKs in a concentration-dependent manner.[1]

| MAPK Phosphorylation | This compound Concentration (µM) | Inhibition (%) vs. LPS-stimulated control | Reference |

| p-JNK | 75 | Significant Reduction | [1] |

| 150 | Significant Reduction | [1] | |

| 300 | Significant Reduction | [1] | |

| p-p38 | 75 | Significant Reduction | [1] |

| 150 | Significant Reduction | [1] | |

| 300 | Significant Reduction | [1] | |

| p-ERK | 75 | Significant Reduction | [1] |

| 150 | Significant Reduction | [1] | |

| 300 | Significant Reduction | [1] |

Downstream Effects on Transcription Factors

The MAPK pathway plays a crucial role in activating downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression.[1] Although direct studies on this compound's effect on NF-κB activation in macrophages are limited, the inhibition of the upstream MAPK signaling strongly suggests a consequential downstream inhibition of NF-κB activation. This would occur through the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which would in turn block the nuclear translocation of the active p65 subunit of NF-κB.

Figure 1: Proposed signaling pathway for the anti-inflammatory action of this compound in LPS-stimulated macrophages.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound on macrophages.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: For experiments, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time, depending on the assay.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxic effects of this compound.

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 24-well plate and treat with this compound and/or LPS as described.

-

After the incubation period, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Cytokine and Prostaglandin E2 (PGE2) Quantification (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.

-

Coat a 96-well plate with a capture antibody specific for the cytokine or PGE2 of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate and add a substrate for the enzyme, leading to a color change.

-

Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration is calculated from a standard curve.

Western Blot Analysis

This technique is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylated and total forms of MAPK proteins (JNK, p38, ERK).

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-p-JNK).

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity is quantified using densitometry software.

Figure 2: General experimental workflow for investigating the mechanism of action of this compound on macrophages.

Conclusion

This compound demonstrates potent anti-inflammatory effects on macrophages by inhibiting the production of key inflammatory mediators and cytokines. The core mechanism of this action is the suppression of the MAPK signaling pathway, leading to reduced expression of iNOS and COX-2. While direct evidence is still emerging, the inhibition of the MAPK pathway strongly suggests a subsequent downregulation of the NF-κB signaling cascade, further contributing to its anti-inflammatory profile. This detailed understanding of this compound's molecular mechanism provides a solid foundation for its further investigation and potential development as a therapeutic agent for inflammatory diseases.

References

The Umckalin Biosynthetic Pathway in Pelargonium sidoides: A Technical Guide for Researchers

Abstract

Umckalin, a highly oxygenated simple coumarin, is a key bioactive secondary metabolite found in the roots of Pelargonium sidoides. This plant is of significant medicinal importance, primarily for its use in treating respiratory tract infections. The unique 7-hydroxy-5,6-dimethoxycoumarin structure of this compound points to a specialized biosynthetic pathway branching from the general phenylpropanoid metabolism. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data on precursor molecules, identified related compounds, and putative enzymatic steps. While the specific enzymes from P. sidoides remain to be fully characterized, this document outlines a hypothesized pathway based on established principles of coumarin biosynthesis in plants. Detailed experimental protocols for investigating this pathway, quantitative data on relevant metabolites, and visualizations of the proposed pathway and experimental workflows are presented to facilitate further research in this field.

Introduction

Pelargonium sidoides DC. (Geraniaceae), a medicinal plant indigenous to South Africa, is the source of the herbal medicine EPs® 7630, widely used for the treatment of acute bronchitis and other respiratory ailments[1][2]. The therapeutic effects of P. sidoides extracts are attributed to a complex mixture of phytochemicals, with coumarins being a prominent class of bioactive compounds[3][4]. Among these, this compound (7-hydroxy-5,6-dimethoxycoumarin) is a signature and abundant coumarin in the roots of P. sidoides, distinguishing it from the closely related Pelargonium reniforme[1][4].

The biosynthesis of simple coumarins originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The formation of the characteristic benzopyran-2-one core of coumarins involves a key ortho-hydroxylation of a cinnamic acid derivative, followed by trans-cis isomerization and lactonization. The unique substitution pattern of this compound, with hydroxyl and methoxy groups at positions 5, 6, and 7, suggests a series of subsequent, highly specific enzymatic modifications. Understanding the intricacies of the this compound biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in P. sidoides or heterologous systems, as well as for ensuring the quality and efficacy of P. sidoides-based phytopharmaceuticals.

This guide synthesizes the current, albeit incomplete, knowledge of the this compound biosynthetic pathway. It proposes a putative pathway, presents available quantitative data, details relevant experimental methodologies, and provides visual representations to aid researchers, scientists, and drug development professionals in their work on this important medicinal compound.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through the general phenylpropanoid pathway to form key coumarin precursors, followed by a series of hydroxylation and O-methylation steps. While the precise sequence of these latter modifications in P. sidoides has not been experimentally elucidated, a plausible pathway can be constructed based on the known chemistry of coumarin biosynthesis in other plant species and the array of coumarins found in P. sidoides.

The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway diverges towards the formation of various coumarins. The formation of the coumarin scaffold is initiated by an ortho-hydroxylation. In the case of scopoletin (a coumarin also found in P. sidoides), the precursor is feruloyl-CoA. Given the structure of this compound, a series of hydroxylation and methylation steps are required. Scopoletin (7-hydroxy-6-methoxycoumarin) is a likely intermediate. The pathway to this compound from scopoletin would then involve an additional hydroxylation at the C-5 position followed by O-methylation.

The key enzymatic steps in the latter part of the putative pathway are:

-

Hydroxylases (Cytochrome P450s or 2-Oxoglutarate-Dependent Dioxygenases): These enzymes are responsible for the hydroxylation of the aromatic ring at specific positions.

-

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the coumarin ring.

Quantitative Data

Quantitative analysis of this compound and its potential precursors in P. sidoides is essential for understanding the pathway's flux and for quality control of herbal products. The available data primarily focuses on the concentration of the final product, this compound, in the roots of the plant.

Table 1: Concentration of this compound and Related Coumarins in Pelargonium sidoides Roots

| Compound | Concentration Range (in dried roots) | Analytical Method | Reference(s) |

| This compound | 0.0012–0.2760% (w/w) | UHPLC-MS | [5] |

| Scopoletin | Low detectable levels | HPLC-UV | |

| Esculin | Present | HPLC-PDA | |

| This compound | ~40% of total coumarin content | Not specified |

Note: The concentrations of coumarins can vary significantly depending on the plant's geographical origin, age, and environmental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes by Transcriptome Analysis

This protocol describes a general workflow for identifying candidate genes involved in this compound biosynthesis using RNA sequencing.

References

- 1. pelargonium.org [pelargonium.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Umckalin's Anti-Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Umckalin, a key bioactive coumarin derivative from Pelargonium sidoides. The information presented herein is intended to support research and development efforts in the field of inflammatory diseases.

Introduction

This compound has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for chronic inflammatory conditions.[1][2] Its mechanism of action involves the modulation of key signaling cascades that are central to the inflammatory response. This guide will focus on the core signaling pathways affected by this compound, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the molecular interactions.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the suppression of pro-inflammatory mediators and the downregulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3]

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to significantly reduce the production of several key mediators of inflammation in a dose-dependent manner.[1][2][3] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively inhibits the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of these mediators.[1][2][3][4]

Furthermore, this compound treatment leads to a marked decrease in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is a critical regulator of the inflammatory response.[1] this compound has been demonstrated to effectively suppress the LPS-induced phosphorylation of key components of this pathway, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[1][2][3] By inhibiting the activation of these kinases, this compound disrupts the downstream signaling events that lead to the expression of inflammatory genes.[1]

Putative Impact on the NF-κB Signaling Pathway

The MAPK pathway is known to mediate the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[1][5] While direct experimental evidence focusing solely on this compound's effect on NF-κB is still emerging, its inhibitory action on the upstream MAPK pathway strongly suggests a consequential downregulation of NF-κB activation.[1] Inhibition of NF-κB would lead to reduced transcription of genes encoding for pro-inflammatory cytokines, iNOS, and COX-2.[1][5]

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on the Production of Pro-Inflammatory Mediators

| Mediator | This compound Concentration (µM) | Inhibition (%) vs. LPS-Treated Control | Statistical Significance (p-value) |

| NO | 75 | Not specified | < 0.05 |

| 150 | Not specified | < 0.01 | |

| 300 | Not specified | < 0.001 | |

| PGE2 | 75 | ~25% | < 0.05 |

| 150 | ~50% | < 0.01 | |

| 300 | ~75% | < 0.001 | |

| TNF-α | 75 | ~30% | < 0.05 |

| 150 | ~55% | < 0.01 | |

| 300 | ~80% | < 0.001 | |

| IL-6 | 75 | ~40% | < 0.01 |

| 150 | ~65% | < 0.001 | |

| 300 | ~85% | < 0.001 | |

| IL-1β | 75 | ~35% | < 0.05 |

| 150 | ~60% | < 0.01 | |

| 300 | ~80% | < 0.001 |

Data compiled from figures in Oh et al., 2025.[1][6]

Table 2: Effect of this compound on the Expression of Pro-Inflammatory Proteins

| Protein | This compound Concentration (µM) | Relative Expression vs. LPS-Treated Control | Statistical Significance (p-value) |

| iNOS | 75 | Decreased | < 0.05 |

| 150 | Significantly Decreased | < 0.01 | |

| 300 | Markedly Decreased | < 0.001 | |

| COX-2 | 75 | Decreased | < 0.05 |

| 150 | Significantly Decreased | < 0.01 | |

| 300 | Markedly Decreased | < 0.001 | |

| p-JNK | 75 | Markedly Decreased | < 0.001 |

| 150 | Markedly Decreased | < 0.001 | |

| 300 | Not specified | Not specified | |

| p-p38 | 75 | Significantly Decreased | < 0.01 |

| 150 | Markedly Decreased | < 0.001 | |

| 300 | Not specified | Not specified | |

| p-ERK | 75 | Significantly Decreased | < 0.01 |

| 150 | Markedly Decreased | < 0.001 | |

| 300 | Not specified | Not specified |

Data compiled from figures in Oh et al., 2025.[1][4][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.[1]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of approximately 6 x 10^5 cells per well and incubated for 24 hours.[1]

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 75, 150, and 300 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent.[1]

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.[1] The incubation time with LPS varies depending on the endpoint being measured (e.g., 30 minutes for MAPK phosphorylation, 24 hours for cytokine production).[1]

Measurement of Nitric Oxide (NO) Production

-

Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]

-

Procedure:

-

After the treatment period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

After the treatment period, collect the cell culture supernatant.

-

Use commercially available ELISA kits for the specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 to be measured.

-

Follow the manufacturer's instructions for the assay, which typically involves the following steps:

-

Coating the microplate wells with a capture antibody.

-

Adding the cell culture supernatants and standards to the wells.

-

Incubating to allow the analyte to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentrations of the analytes in the samples by interpolating from the standard curve.[6]

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-JNK, p-p38, p-ERK, and a loading control like β-actin) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[1]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize them using an imaging system.[1]

-

Densitometry: Quantify the band intensities using image analysis software and normalize them to the loading control.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound inhibits the phosphorylation of JNK, p38, and ERK in the MAPK pathway.

Caption: this compound's inhibition of MAPK is expected to downregulate NF-κB activation.

Caption: A generalized workflow for analyzing protein expression via Western blot.

Conclusion

This compound demonstrates potent anti-inflammatory effects by targeting multiple key signaling pathways and mediators. Its ability to inhibit the production of NO, PGE2, and pro-inflammatory cytokines, coupled with its suppression of the MAPK signaling cascade, underscores its therapeutic potential for a range of inflammatory disorders. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the clinical applications of this compound and the development of next-generation anti-inflammatory agents. Further investigation into its direct effects on the NF-κB pathway will provide a more complete picture of its mechanism of action.

References

A Technical Guide to the Pharmacokinetics and Bioavailability of Umckalin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Umckalin (7-hydroxy-5,6-dimethoxycoumarin) is a key bioactive coumarin derivative found in the roots of Pelargonium sidoides.[1][2] This plant is the source of various phytopharmaceutical preparations used in the treatment of respiratory tract infections.[3] While the pharmacological effects of this compound, particularly its anti-inflammatory properties, are subjects of ongoing research, a comprehensive understanding of its pharmacokinetic profile is crucial for further drug development and clinical application. This guide synthesizes the currently available data on the pharmacokinetics and bioavailability of this compound, details relevant experimental protocols, and visualizes key processes and pathways.

It is important to note that comprehensive in vivo pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of purified this compound are not extensively available in the public domain. Much of the current understanding is derived from in silico predictions and analytical studies focused on quantifying this compound within herbal extracts.

Pharmacokinetics and Bioavailability

Current knowledge regarding the bioavailability of this compound is primarily based on computational, or in silico, models rather than direct in vivo human or animal studies.

Absorption and Bioavailability Predictions

In silico analysis using platforms such as SwissADME predicts that this compound has properties favorable for good oral bioavailability.[4] These models suggest high absorption in the gastrointestinal (GIT) tract.[4][5][6] The predictions are based on physicochemical properties that align with established criteria for drug-likeness, such as Lipinski's rule of five.[4][5] However, the pharmacokinetics of the broader Pelargonium sidoides extract (EPs® 7630), which contains this compound, are considered not yet sufficiently characterized, highlighting the need for empirical studies to validate these computational predictions.[3]

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Silico Pharmacokinetic and Physicochemical Predictions for this compound

| Property | Predicted Value/Characteristic | Implication | Source(s) |

|---|---|---|---|

| Physicochemical | |||

| Molecular Formula | C₁₁H₁₀O₅ | - | [1] |

| Lipinski's Rule | Obeys | Good drug-likeness | [4][5] |

| Absorption | |||

| GI Absorption | High | Likely well-absorbed from the gut | [4][5] |

| Metabolism | |||

| CYP2D6 inhibitor | No | Low probability of inhibiting this key metabolic enzyme | - |

| CYP3A4 inhibitor | No | Low probability of inhibiting this key metabolic enzyme | - |

| General |

| Bioavailability Score | Not explicitly stated, but predicted to be high | Good potential for oral administration |[4][5] |

Note: The data in this table is derived from computational models and awaits experimental verification.

Table 2: Summary of High-Performance Liquid Chromatography (HPLC) Methods for this compound Quantification

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Chromatography | HPLC-RP | HPLC-UV |

| Column | C18 | Phenomenex®-C18 (5 μm, 25 cm × 0.5 mm i.d.) |

| Mobile Phase | Acetonitrile-water (45:55, v/v) | Acetonitrile and 0.1% orthophosphoric acid |

| Flow Rate | 0.75 mL/min | 1 mL/min |

| Detection | UV at 330 nm | UV at 330 nm |

| Linearity Range | 0.1–1 µg/mL | 0.334-1.667 µg/mL |

| Correlation Coefficient (r²) | 0.9995 | 0.9996 |

| Limit of Detection (LOD) | ~0.0098 µg/mL | Not specified |

| Limit of Quantification (LOQ) | ~0.0298 µg/mL | Not specified |

Experimental Protocols

Detailed methodologies for the analysis and biological evaluation of this compound are critical for reproducible research.

Protocol 1: Quantification of this compound in Phytopreparations via HPLC

This protocol outlines a common method for quantifying this compound in tinctures and commercial phytopreparations.

1. Sample Preparation:

-

Solid-Phase Extraction (SPE): A C18 SPE cartridge is conditioned with methanol followed by water. The sample is loaded, washed with water to remove polar impurities, and then this compound is eluted with methanol.

-

Liquid-Liquid Extraction (LLE): The sample is mixed with a solvent such as ethyl acetate. The mixture is vortexed and centrifuged, and the organic layer containing this compound is collected and evaporated to dryness. The residue is reconstituted in the mobile phase.[2][9]

2. Chromatographic Analysis:

-

Instrumentation: An HPLC system equipped with a UV detector is used.[7]

-

Column: A Reverse-Phase (RP) C18 column is typically employed.[2][4]

-

Mobile Phase: An isocratic system of acetonitrile and water (e.g., 45:55, v/v) is used.[2][4]

-

Flow Rate: A constant flow rate, for example, 0.75 mL/min, is maintained.[2][4]

-

Detection: this compound is monitored and quantified using UV detection at a wavelength of 330 nm.[2]

-

Quantification: A calibration curve is generated using certified this compound reference standards at multiple concentrations (e.g., 0.1 to 1.0 µg/mL).[4] The peak area of this compound in the sample is compared against this curve to determine its concentration.[8]

Protocol 2: Assessment of Anti-inflammatory Activity In Vitro

This protocol describes the methodology used to evaluate the anti-inflammatory effects of this compound on macrophage cells.

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 mouse macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1]

-

Stimulation: Cells are seeded in plates and stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[1]

-

Treatment: Simultaneously, cells are treated with varying, non-cytotoxic concentrations of this compound (e.g., 72.5, 125, and 300 μM) for a period of 24 hours.[1]

2. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent assay.[1]

-

Pro-inflammatory Cytokines & PGE₂: Levels of prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

3. Western Blot Analysis for Protein Expression:

-

Protein Extraction: After treatment, total cellular protein is extracted using a lysis buffer.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of MAPKs (p-JNK, p-p38, p-ERK). A loading control like β-actin is also probed.

-

Detection: After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Visualizations: Workflows and Signaling Pathways

Caption: Workflow for the Quantification of this compound via HPLC.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

Conclusion

The pharmacokinetic profile of this compound is an area that requires significant further investigation. While in silico models are promising, suggesting high gastrointestinal absorption and good bioavailability, they cannot replace empirical data.[4] The current body of literature has established robust and validated analytical methods, primarily HPLC-based, for the quantification of this compound in herbal products, which provides a solid foundation for future pharmacokinetic studies.[9] Furthermore, in vitro studies have begun to elucidate the molecular mechanisms behind this compound's anti-inflammatory effects, particularly its modulation of the MAPK signaling pathway.[1]

For drug development professionals, the next critical step is to conduct preclinical in vivo pharmacokinetic studies in animal models.[1] Such studies would aim to determine key parameters like Cmax, Tmax, half-life, volume of distribution, and clearance, and to identify major metabolites and routes of excretion. This essential data will bridge the gap between computational predictions and clinical reality, enabling a more informed development of this compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo effects of Pelargonium sidoides DC. root extract EPs® 7630 and selected constituents against SARS-CoV-2 B.1, Delta AY.4/AY.117 and Omicron BA.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of this compound in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Indirect Immunomodulatory Effects of Umckalin on T-Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the immunomodulatory effects of Umckalin, a key bioactive constituent of Pelargonium sidoides, on T-lymphocytes. Contrary to a direct interaction, the evidence points towards a sophisticated, indirect mechanism of action mediated by monocytes. This compound, primarily studied as part of the standardized extract EPs® 7630, activates monocytes to release a specific cytokine milieu that, in turn, modulates T-cell differentiation and effector functions. This guide synthesizes the current understanding of these cellular and molecular interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development in immunology and infectious diseases.

Introduction

This compound, a coumarin derivative, is a significant phytochemical marker of the herbal medicine EPs® 7630, an extract from the roots of Pelargonium sidoides. EPs® 7630 is widely used for the treatment of respiratory tract infections.[1] While its clinical efficacy is well-documented, the precise immunological mechanisms have been a subject of ongoing investigation. A critical aspect of its mode of action is its influence on the adaptive immune system, particularly on T-cells, which are central to antiviral and antibacterial immunity. This document elucidates the current scientific evidence demonstrating that this compound's impact on T-cells is not direct but is orchestrated through the activation of monocytes.

The Primary Target: Monocyte Activation by EPs® 7630

Research has consistently shown that T-cells do not directly respond to EPs® 7630 stimulation with the production of key cytokines such as TNF-α, IL-6, or IL-10.[1][2] Instead, monocytes have been identified as the primary target cells of this herbal extract.[1][2]

Upon stimulation with EPs® 7630, human monocytes exhibit a rapid and dose-dependent production of pro-inflammatory cytokines, including TNF-α and IL-6, and the regulatory cytokine IL-10.[1][2] This activation is mediated through the MAP kinase signaling pathway.[1][2] The inhibition of p38 MAP kinase has been shown to strongly reduce the production of TNF-α in monocytes treated with EPs® 7630.[1][2]

Signaling Pathway in Monocytes

The activation of monocytes by EPs® 7630 initiates a signaling cascade that is crucial for the subsequent communication with T-cells.

Caption: Monocyte activation by this compound (EPs® 7630) via the MAP kinase pathway.

Monocyte-Mediated T-Cell Differentiation

The cytokines produced by EPs® 7630-activated monocytes play a pivotal role in shaping the adaptive immune response by influencing T-cell differentiation. The monocyte-derived cytokine profile, particularly rich in IL-6, IL-1, and IL-23, creates a microenvironment that favors the differentiation of T-helper cells into Th17 and Th22 subsets.[1][2][3][4]

The Role of Monocyte-Derived Cytokines

Studies have demonstrated that the EPs® 7630-induced production of IL-22 and IL-17 by T-cells is critically dependent on soluble mediators from monocytes.[3][4] Neutralization experiments have identified IL-1 and IL-23 as essential monocyte-derived cytokines for this effect.[4] Furthermore, direct cell-to-cell contact between monocytes and CD4+ memory T-cells is also required for maximal induction of IL-22.[3][4]

This selective enhancement of IL-22 and IL-17 production is significant as these cytokines are crucial for mucosal immunity and defense against extracellular bacteria and fungi.[1][2] Conversely, EPs® 7630 pretreatment has been shown to limit the IFN-γ production capacity of innate lymphoid cells, suggesting a specific polarization of the immune response rather than a general potentiation.[3][5]

Monocyte-T-Cell Interaction Model

The interplay between monocytes and T-cells, initiated by this compound (EPs® 7630), can be visualized as a two-step process.

Caption: Indirect T-cell modulation by this compound via activated monocytes.

Quantitative Data on Cytokine Production

The immunomodulatory effects of EPs® 7630 on T-cell cytokine production, mediated by monocytes, have been quantified in several studies. The following tables summarize the key findings.

Table 1: EPs® 7630-induced Cytokine Production in Human PBMCs

| Cytokine | EPs® 7630 Concentration | Incubation Time | Fold Increase (approx.) | Reference |

|---|---|---|---|---|

| IL-22 | 1-3 µg/mL | 48h | Dose-dependent increase | [3][5] |

| IL-17 | 3 µg/mL | 48h | Significant increase | [3][5] |

| IFN-γ | 3 µg/mL | 48h | No significant change |[6] |

Data are derived from studies on human Peripheral Blood Mononuclear Cells (PBMCs), which contain both monocytes and T-cells.

Table 2: Effect of EPs® 7630 Pretreatment on Activated T-Cell Cytokine Production

| Pretreatment | T-Cell Activation | Cytokine | Outcome | Reference |

|---|---|---|---|---|

| EPs® 7630 (24h) | anti-CD3/CD28 | IL-22 | Selectively enhanced production | [3][5] |

| EPs® 7630 (24h) | anti-CD3/CD28 | IL-17 | Selectively enhanced production | [3][5] |

| EPs® 7630 (24h) | anti-CD3/CD28 | IFN-γ | Limited production |[3][5] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on the immunomodulatory effects of EPs® 7630.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Whole blood is collected from healthy donors in heparinized tubes.

-

Density Gradient Centrifugation: Blood is diluted with PBS and layered over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifugation: The tubes are centrifuged at 400 x g for 30 minutes at room temperature without a brake.

-

PBMC Collection: The layer of mononuclear cells at the plasma-gradient interface is carefully collected.

-

Washing: The collected cells are washed multiple times with PBS to remove platelets and gradient medium.

-

Cell Counting and Resuspension: Cells are counted using a hemocytometer or automated cell counter and resuspended in complete RPMI 1640 medium.

Monocyte and T-Cell Co-culture and Stimulation

-

Cell Isolation:

-

Monocytes: Can be isolated from PBMCs by plastic adherence or by positive selection using CD14 magnetic beads.

-

CD4+ Memory T-cells: Can be purified from the non-adherent PBMC fraction by negative selection using a memory CD4+ T-cell isolation kit.[2]

-

-

Co-culture Setup:

-

Monocytes and T-cells are co-cultured at a defined ratio (e.g., 1:5 or 1:10) in complete RPMI 1640 medium.

-

In some experiments, cells are separated by a transwell membrane to distinguish between effects mediated by soluble factors and those requiring direct cell contact.

-

-

Stimulation:

-

EPs® 7630 (containing this compound) is added to the co-cultures at various concentrations (e.g., 1-30 µg/mL).

-

For experiments investigating the effect on activated T-cells, a primary stimulation with EPs® 7630 for 24 hours is followed by T-cell activation with anti-CD3/anti-CD28 antibodies.

-

-

Incubation: Cells are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, cell culture supernatants are collected, centrifuged to remove cellular debris, and stored at -80°C for cytokine analysis.

Cytokine Measurement

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method used to quantify the concentration of specific cytokines (e.g., IL-22, IL-17, IFN-γ, TNF-α, IL-6) in the culture supernatants.[6]

-

Flow Cytometry (Intracellular Cytokine Staining): This technique allows for the identification of the specific cell type producing the cytokine of interest. Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture, then surface stained for cell markers (e.g., CD4, CD14), fixed, permeabilized, and stained for intracellular cytokines.

Experimental Workflow Diagram

Caption: General workflow for studying monocyte-mediated T-cell effects of this compound.

Conclusion and Future Directions

The immunomodulatory effects of this compound on T-cells, as part of the EPs® 7630 extract, are characterized by an indirect mechanism that highlights the importance of innate-adaptive immune system crosstalk. The primary action on monocytes, leading to the production of T-cell differentiating cytokines, positions this compound as a modulator of the immune response rather than a direct T-cell activator. This specific induction of Th17 and Th22 responses provides a plausible explanation for its efficacy in respiratory infections, where mucosal immunity is paramount.

For drug development professionals, this indirect mechanism suggests that the therapeutic potential of this compound and its derivatives may extend to other conditions where modulation of monocyte function and Th17/Th22 responses is desirable. Future research should focus on:

-

Identifying the specific molecular components within EPs® 7630, beyond this compound, that contribute to monocyte activation.

-

Elucidating the precise nature of the direct cell-to-cell contact signals between monocytes and T-cells.

-

Investigating the in vivo relevance of these findings in preclinical models of respiratory infections.

-

Exploring the potential of this compound as an adjuvant in vaccine formulations to shape T-cell responses.

This technical guide provides a solid foundation for these future investigations, summarizing the current state of knowledge and providing the necessary methodological framework.

References

- 1. The Pelargonium sidoides Extract EPs 7630 Drives the Innate Immune Defense by Activating Selected MAP Kinase Pathways in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pelargonium sidoides Extract EPs 7630 Drives the Innate Immune Defense by Activating Selected MAP Kinase Pathways in Human Monocytes | PLOS One [journals.plos.org]

- 3. The herbal extract EPs® 7630 increases the antimicrobial airway defense through monocyte-dependent induction of IL-22 in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Antiviral Activity of Umckalin and Pelargonium sidoides Extract EPs® 7630 Against Influenza Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral agents. Traditional herbal medicines are a valuable source of new therapeutic leads. This technical guide provides an in-depth analysis of the antiviral activity of constituents from Pelargonium sidoides, a medicinal plant native to South Africa, against various influenza virus strains. While the user's query specifically mentions Umckalin, a coumarin derivative found in P. sidoides, the available scientific literature attributes the primary anti-influenza activity to the prodelphinidin-rich extract EPs® 7630, also derived from this plant. This guide will therefore focus on the antiviral properties of EPs® 7630 and its active components, while also clarifying the current understanding of this compound's role.

EPs® 7630 is a well-characterized, proprietary extract from the roots of Pelargonium sidoides. It has demonstrated a broad spectrum of antimicrobial and immunomodulatory effects and is licensed for the treatment of acute respiratory tract infections.[1] This document synthesizes the current quantitative data, experimental methodologies, and mechanistic understanding of its action against influenza viruses.

Quantitative Data on Antiviral Activity

The antiviral efficacy of EPs® 7630 and its constituents has been quantified against several influenza A and B virus strains. The following tables summarize the key findings from in vitro studies.

Table 1: In Vitro Anti-influenza Activity of Pelargonium sidoides Extract (EPs® 7630)

| Virus Strain | Cell Line | Assay Type | Endpoint | Result | Reference |

| Influenza A/New Caledonia/20/99 (H1N1) | MDCK | CPE Reduction | IC50 | 9.45 µg/mL | [2] |

| Influenza A/California/7/2004 (H3N2) | MDCK | CPE Reduction | IC50 | 8.66 µg/mL | [2] |

| Pandemic H1N1 (A/Luxembourg/46/2009) | MDCK | Virus Titre Reduction | - | Dose-dependent reduction | [3] |

| Oseltamivir-sensitive Seasonal H1N1 | MDCK | Not Specified | - | Dose-dependent activity | [3] |

| Oseltamivir-resistant Seasonal H1N1 | MDCK | Not Specified | - | Dose-dependent activity | [3] |

| Seasonal H3N2 | MDCK | Not Specified | - | Dose-dependent activity | [3] |

| A/Puerto Rico/8/34 (H1N1) | MDCK | Not Specified | - | Dose-dependent activity | [3] |

| Influenza A/Puerto Rico/8/34-NS116-GFP (H1N1) | A549 | GFP Fluorescence | - | 6.6 µg/mL | [2] |

Table 2: Neuraminidase Inhibition by EPs® 7630 and its Constituents

| Inhibitor | Target Neuraminidase | Assay Type | IC50 | Reference |

| EPs® 7630 | Vibrio cholerae | Fluorometric | 0.9 µg/mL | [4] |

| Zanamivir (Control) | Vibrio cholerae | Fluorometric | 71 µg/mL | [4] |

| Gallocatechin-3-O-gallate | Influenza A (H1N1) | Fluorometric | 25 µM | [5] |

| Catechin-3-O-gallate | Influenza A (H1N1) | Fluorometric | 55 µM | [5] |

| Epigallocatechin-3-O-gallate | Influenza A (H1N1) | Fluorometric | 64 µM | [5] |

Note: Neuraminidase from Vibrio cholerae is often used as a model for viral neuraminidase in initial screening assays.

Mechanism of Action

The anti-influenza activity of EPs® 7630 is multi-faceted, targeting several stages of the viral life cycle. The primary active components responsible for this activity are believed to be prodelphinidins, specifically oligo- and polymeric forms of gallocatechin and epigallocatechin.[3][6]

The proposed mechanisms of action include:

-

Inhibition of Viral Entry: EPs® 7630 has been shown to interfere with an early step of the influenza infection process, likely by preventing the virus from entering the host cell.[3][6]

-

Hemagglutination Inhibition: The extract impairs the hemagglutination activity of the influenza virus, which is crucial for its attachment to host cell receptors.[3]

-

Neuraminidase Inhibition: EPs® 7630 and its constituent prodelphinidins inhibit the activity of viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[3][5]

-

Immunomodulation: EPs® 7630 can modulate the host's immune response. It has been shown to activate MAP kinase pathways (JNK, Erk1/2, and p38) in human monocytes, leading to the production of pro-inflammatory cytokines.[7][8] This may contribute to a more effective antiviral state in the host.

While direct antiviral data for purified this compound against influenza is not available in the reviewed literature, it has been shown to possess anti-inflammatory properties by inhibiting iNOS and COX-2 expression and downregulating MAPK signaling pathways in lipopolysaccharide-stimulated macrophages.[3] This suggests that this compound may contribute to the overall therapeutic effect of P. sidoides extracts in respiratory infections by modulating the host's inflammatory response, which is often a major contributor to the pathology of influenza.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and a typical experimental workflow for assessing antiviral activity.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-influenza activity of EPs® 7630.

Cell Lines and Viruses

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are standard for influenza virus propagation and antiviral testing. Other cell lines used include Vero, A549, and Caco-2 cells.[2][9]

-

Virus Strains: A variety of influenza A and B strains have been tested, including seasonal H1N1 and H3N2, pandemic H1N1 (2009), and laboratory-adapted strains like A/Puerto Rico/8/34.[2][3]

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

-

Procedure:

-

Confluent monolayers of cells (e.g., MDCK) are grown in 96-well microtiter plates.

-

Cells are infected with a specific multiplicity of infection (MOI) of the influenza virus in the presence or absence of various concentrations of EPs® 7630.[9]

-

The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 48-72 hours).

-

Cell viability is then quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay or Neutral Red uptake.[9]

-

The 50% inhibitory concentration (IC50), the concentration of the extract that protects 50% of the cells from virus-induced death, is calculated.

-

Neuraminidase (NA) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of influenza neuraminidase.

-

Procedure:

-

A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.

-

The influenza virus (as the source of neuraminidase) is incubated with various concentrations of the test compound (e.g., EPs® 7630 or its fractions).

-

The MUNANA substrate is added, and the mixture is incubated to allow the enzymatic reaction to proceed.

-

Neuraminidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone.

-

The fluorescence is measured using a fluorometer. The reduction in fluorescence in the presence of the inhibitor is used to calculate the IC50 value.

-

Hemagglutination (HA) Inhibition Assay

This assay determines the ability of a compound to prevent the influenza virus from agglutinating red blood cells (RBCs), a process mediated by the viral hemagglutinin.

-

Procedure:

-

Serial dilutions of the test compound are prepared in a 96-well U-bottom plate.

-

A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well and incubated with the compound.

-

A suspension of red blood cells (e.g., from chickens or turkeys) is then added to each well.

-

The plate is incubated to allow for agglutination. In the absence of an inhibitor, the virus will cross-link the RBCs, forming a lattice structure that covers the bottom of the well.

-

If the compound inhibits hemagglutination, the RBCs will settle at the bottom of the well, forming a distinct button. The highest dilution of the compound that completely inhibits hemagglutination is recorded as the HA inhibition titer.

-

Conclusion

The Pelargonium sidoides extract EPs® 7630 demonstrates significant in vitro and in vivo antiviral activity against a range of influenza virus strains, including oseltamivir-resistant variants.[3] Its multi-target mechanism of action, involving the inhibition of viral entry, hemagglutination, and neuraminidase activity, makes it a promising candidate for further research and development. The active constituents are primarily prodelphinidins. While this compound is a known component of the extract, its primary role in the context of influenza infection appears to be immunomodulatory, specifically through the regulation of inflammatory pathways such as the MAPK signaling cascade, rather than direct antiviral action.[3] Further studies are warranted to fully elucidate the synergistic effects of the various components of EPs® 7630 and to explore their potential in combination therapies for influenza.

References

- 1. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Influenza activity of compounds derived from medicinal plants (Part I) - Fedorova - Rastitelʹnye resursy [journals.eco-vector.com]

- 3. Anti-Inflammatory Potential of this compound Through the Inhibition of iNOS, COX-2, Pro-Inflammatory Cytokines, and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells [mdpi.com]

- 4. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substantial effect of phytochemical constituents against the pandemic disease influenza—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EPs® 7630 (Umckaloabo®), an extract from Pelargonium sidoides roots, exerts anti-influenza virus activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioassays for Umckalin Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin, a key bioactive coumarin derivative isolated from the roots of Pelargonium sidoides, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in South African medicine for respiratory ailments, extracts of Pelargonium sidoides, rich in this compound and other polyphenols, are now utilized in modern phytopharmaceuticals. This technical guide provides a comprehensive overview of the in vitro bioassays used to evaluate the biological activity of this compound, with a focus on its immunomodulatory, antiviral, and antibacterial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows are presented to aid researchers in the study of this promising natural compound.

Immunomodulatory and Anti-inflammatory Activity

This compound has demonstrated potent immunomodulatory and anti-inflammatory effects in various in vitro models. The primary mechanism involves the suppression of pro-inflammatory mediators and cytokines in activated immune cells, particularly macrophages.

Key Bioassays

-

Nitric Oxide (NO) Production Assay: Measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Quantification: Determines the reduction of key inflammatory molecules like TNF-α, IL-6, IL-1β, and PGE2.

-

Western Blot Analysis of Inflammatory Mediators: Assesses the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.

-

MAPK and NF-κB Signaling Pathway Analysis: Investigates the effect of this compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages.

| Bioassay | This compound Concentration (µM) | Observed Effect | Reference |

| Cell Viability (MTT Assay) | Up to 300 | No significant cytotoxicity observed. | |

| Nitric Oxide (NO) Production | 72.5, 150, 300 | Dose-dependent suppression of LPS-induced NO synthesis. | |

| PGE2 Production | 75, 150, 300 | Dose-dependent and significant reduction in PGE2 production. | |

| IL-6 Production | 75, 150, 300 | Dose-dependent and significant reduction in IL-6 production. | |

| IL-1β Production | 75, 150, 300 | Dose-dependent and significant reduction in IL-1β production. | |

| TNF-α Production | 75, 150, 300 | Dose-dependent and significant reduction in TNF-α production. | |

| iNOS Protein Expression | 72.5, 150, 300 | Significant dose-dependent reduction in iNOS protein expression. | |

| COX-2 Protein Expression | 72.5, 150, 300 | Significant dose-dependent reduction in COX-2 protein expression. | |

| MAPK Phosphorylation | 75, 150 | Marked reduction in the phosphorylation of JNK, p38, and ERK. |

Experimental Protocols

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

RAW 264.7 cells are seeded in a 96-well plate and treated with this compound and/or LPS for 24 hours.

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

-

Cell culture supernatants from treated RAW 264.7 cells are collected.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 are used according to the manufacturer's instructions.

-

The absorbance is measured, and concentrations are calculated based on standard curves.

-

Treated cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of p38, ERK, and JNK.

-

After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the MAPK and NF-κB signaling pathways.

Caption: this compound's anti-inflammatory mechanism of action.

Antiviral Activity

The antiviral properties of this compound and Pelargonium sidoides extracts have been evaluated against a range of viruses, particularly those responsible for respiratory tract infections.

Key Bioassays

-

Plaque Reduction Assay: Quantifies the reduction in viral plaques (zones of cell death) in a cell monolayer, indicating inhibition of viral replication and/or entry.

-

Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the compound to protect cells from the morphological changes and death induced by viral infection.

-

Viral Entry and Replication Assays: Utilizes techniques like qPCR or reporter gene assays to specifically measure the inhibition of viral entry into host cells or the replication of the viral genome.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the antiviral activity of this compound and Pelargonium sidoides extracts (EPs® 7630).

| Virus | Assay Type | Test Substance | IC50 Value | Cell Line | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | EPs® 7630 | 0.6 µg/mL | RC-37 | |

| Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction Assay | EPs® 7630 | 0.05 µg/mL | RC-37 | |

| Influenza A Virus (H1N1, H3N2) | Antiviral Assay | EPs® 7630 | Dose-dependent inhibition | MDCK | |

| SARS-CoV-2 | CPE Inhibition Assay | EPs® 7630 | 13.79 µg/mL | Vero E6 | |

| SARS-CoV-2 | CPE Inhibition Assay | Scopoletin | 17.79 µg/mL | Vero E6 |

Experimental Protocols

-

Confluent monolayers of a suitable host cell line (e.g., Vero, MDCK) are prepared in multi-well plates.

-

The virus is pre-incubated with various concentrations of this compound or the cells are pre-treated with this compound before infection.

-

The cells are infected with the virus for a specific adsorption period.

-

The virus-containing medium is removed and replaced with an overlay medium (e.g., containing agar or methylcellulose) with or without this compound.

-

The plates are incubated until viral plaques are visible.

-

The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The percentage of plaque reduction is calculated relative to the untreated virus control.

Umckalin: An In-depth Technical Guide to its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a significant bioactive compound predominantly found in the roots of Pelargonium sidoides.[1] It is a key component of various herbal medicinal products, valued for its purported antimicrobial and immunomodulatory properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and degradation profile is paramount for ensuring product quality, safety, and efficacy throughout its shelf life. This technical guide provides a comprehensive overview of the stability and degradation characteristics of this compound, including potential degradation pathways, and outlines detailed experimental protocols for its stability assessment.

Chemical and Physical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its stability.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₅ | [2] |

| Molecular Weight | 222.19 g/mol | [2] |

| IUPAC Name | 7-hydroxy-5,6-dimethoxychromen-2-one | [2] |

| Melting Point | 147-148.5ºC | [3] |

| Solubility | Slightly soluble in water | [3] |

| Appearance | Powder | [4] |

Stability Profile of this compound

The stability of this compound is influenced by several environmental factors, including pH, light, temperature, and the presence of oxidizing agents. While specific forced degradation studies on this compound are not extensively published, the degradation profile can be inferred from the known chemistry of coumarins and related phenolic compounds.

Hydrolytic Degradation

The lactone ring of the coumarin scaffold is susceptible to hydrolysis, particularly under alkaline conditions. This reaction is generally reversible, with the ring opening to form a salt of a coumarinic acid (a cis-hydroxycinnamic acid derivative) in alkaline solution, which can then recyclize upon acidification.

Hypothetical Hydrolytic Degradation of this compound:

| Condition | Proposed Degradation Product |

| Acidic (e.g., 0.1 M HCl) | This compound is expected to be relatively stable. |

| Neutral (e.g., Water) | Minimal degradation anticipated. |

| Alkaline (e.g., 0.1 M NaOH) | Opening of the lactone ring to form the corresponding coumarinic acid salt. |

Oxidative Degradation

The phenolic hydroxyl group and the electron-rich aromatic ring make this compound susceptible to oxidation. Oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidation products, including quinones and ring-opened derivatives.

Hypothetical Oxidative Degradation of this compound:

| Condition | Proposed Degradation Products |

| Oxidative (e.g., 3% H₂O₂) | Formation of quinone-type structures, further hydroxylated derivatives, and potentially ring-opened products. |

Photodegradation

Coumarins are known to be photosensitive. Exposure to UV or visible light can induce various photochemical reactions, including dimerization, isomerization, and photo-oxidation. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers.

Hypothetical Photodegradation of this compound:

| Condition | Proposed Degradation Products |

| Photolytic (e.g., UV light) | Dimerization products, photo-oxidized derivatives. |

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur, leading to various degradation products through complex reaction pathways.

Hypothetical Thermal Degradation of this compound:

| Condition | Proposed Degradation Products |

| Thermal (e.g., >150°C) | Decarboxylation, cleavage of methoxy groups, and further decomposition into smaller molecules. |

Proposed Degradation Pathways

Based on the known reactivity of coumarins, the following diagram illustrates the potential degradation pathways of this compound under different stress conditions.

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for conducting robust stability studies. The following are proposed methodologies for investigating the stability of this compound.

Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

1. General Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Acidic Hydrolysis:

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

3. Alkaline Hydrolysis:

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

-

To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5. Photolytic Degradation:

-

Expose the this compound stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time intervals.

6. Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C, 100°C).

-

Analyze the samples at different time points by dissolving a portion in a suitable solvent for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |